AriMocloMol Maleic Acid
Vue d'ensemble
Description
Arimoclomol, also known as BRX-345, is an experimental drug developed by CytRx Corporation . It is an orally administered drug intended to treat amyotrophic lateral sclerosis (ALS), a neurodegenerative disease . The drug is designed to stimulate a normal cellular protein repair pathway through the activation of compounds called “molecular chaperones” .
Synthesis Analysis
The synthesis of maleic acid, a component of AriMocloMol Maleic Acid, has been extensively studied . It can be synthesized from biomass-derived chemicals over homogeneous or heterogeneous catalysts . Another method involves the microwave-assisted synthesis of malic acid involving hydrochloric acid as a catalyst .Molecular Structure Analysis
The molecular formula of AriMocloMol Maleic Acid is C14H20ClN3O3•C4H4O4, and its molecular weight is 429.85 g/mol . It is a derivative of hydroxamic acid .Chemical Reactions Analysis
Maleic acid, a component of AriMocloMol Maleic Acid, can yield succinic acid by hydrogenation . It can also be converted to the identical anhydride by heat treatment .Applications De Recherche Scientifique
1. Specific Scientific Field The field of application is Medical Science , specifically in the treatment of Niemann-Pick Disease Type C (NPC) .
3. Detailed Description of the Methods of Application or Experimental Procedures Administration of arimoclomol can be flexible, with a capsule that can be swallowed whole or opened to mix with soft foods and/or liquids or delivered through a gastric feeding tube . In NPC, arimoclomol has been investigated in one Phase 2/3 double-blind, placebo-controlled trial (CT-ORZY-NPC-002) including 50 patients . A sub-study of the completed Phase 2/3 CT-ORZY-NPC-002 trial is ongoing, investigating the safety of arimoclomol in children 6-24 months of age with NPC .
Amyotrophic Lateral Sclerosis (ALS)
- Application : Arimoclomol has been shown to extend life in an animal model of ALS .
- Method : It is currently being tested in a Phase II clinical trial .
Spinal Bulbar Muscular Atrophy (SBMA)
- Application : Arimoclomol has been shown to be an effective treatment in an animal model of Spinal Bulbar Muscular Atrophy (SBMA, also known as Kennedy’s Disease) .
Diabetic Complications
- Application : Arimoclomol was initially discovered as a drug candidate to treat insulin resistance and diabetic complications such as retinopathy, neuropathy, and nephropathy .
Amyotrophic Lateral Sclerosis (ALS)
- Application : Arimoclomol has been shown to extend life in an animal model of ALS .
- Method : It is currently being tested in a Phase II clinical trial .
Spinal Bulbar Muscular Atrophy (SBMA)
- Application : Arimoclomol has been shown to be an effective treatment in an animal model of Spinal Bulbar Muscular Atrophy (SBMA, also known as Kennedy’s Disease) .
Diabetic Complications
Orientations Futures
Arimoclomol is currently in the NDA-stage and is being developed for the treatment of Niemann-Pick disease type C (NPC), a rare progressive neurodegenerative disease . Zevra Therapeutics plans to refile the New Drug Application (NDA) for arimoclomol in NPC with the U.S. Food and Drug Administration (FDA) as early as the third quarter of 2023 .
Propriétés
IUPAC Name |
(Z)-but-2-enedioic acid;(3Z)-N-[(2R)-2-hydroxy-3-piperidin-1-ylpropoxy]-1-oxidopyridin-1-ium-3-carboximidoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O3.C4H4O4/c15-14(12-5-4-8-18(20)9-12)16-21-11-13(19)10-17-6-2-1-3-7-17;5-3(6)1-2-4(7)8/h4-5,8-9,13,19H,1-3,6-7,10-11H2;1-2H,(H,5,6)(H,7,8)/b16-14-;2-1-/t13-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHUSJUJCPWMZKR-GARNONDBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(CON=C(C2=C[N+](=CC=C2)[O-])Cl)O.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C[C@H](CO/N=C(/C2=C[N+](=CC=C2)[O-])\Cl)O.C(=C\C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClN3O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
AriMocloMol Maleic Acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.